1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O/c1-27-17-18-33-32(23-27)34(29-13-7-3-8-14-29)35(30-15-9-4-10-16-30)38(33)26-31(39)25-37-21-19-36(20-22-37)24-28-11-5-2-6-12-28/h2-18,23,31,39H,19-22,24-26H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXDXGBZUDUCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CC6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the propanol group. Common reagents used in these steps include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Piperazine introduction: N-alkylation of piperazine with benzyl halides.
Propanol group addition: Reduction of ketones or aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the indole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to receptors: Interaction with specific receptors in the body.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Profiles
The table below compares key structural and functional attributes of the target compound with related molecules:
Key Structural and Functional Insights
Indole Substitution Effects: The target compound’s 5-methyl-2,3-diphenylindolyl group introduces significant steric bulk and lipophilicity compared to simpler indole derivatives (e.g., 2,3-dimethylindolyl in ). This may enhance membrane permeability or receptor binding, as seen in cannabinoid analogs where bulky substituents improve CB1 affinity . In contrast, methoxymethylindolyl derivatives (e.g., ) exhibit α-adrenolytic activity, suggesting that indole substitution patterns directly influence target selectivity.
Side Chain Modifications: The benzylpiperazine moiety in the target compound replaces morpholinoethyl or alkylamine groups found in cannabinoids (). Piperazine’s cyclic structure may mimic side chains with 4–6 carbons, which are optimal for CB1 binding . Propan-2-ol backbones (common in adrenolytic agents ) may facilitate interactions with adrenergic receptors, though the diphenylindole group could shift selectivity toward other targets.
Pyrrole vs. Indole Derivatives: Pyrrole-based cannabinoids are consistently less potent than indole analogs . The target compound’s indole core aligns with high-affinity templates, while its diphenyl groups may further stabilize receptor interactions.
Research Findings and Implications
- Adrenergic Activity: Propanolamines with indole substitutions () demonstrate α-adrenolytic effects, implying that the target compound’s indole-piperazine-propanol structure could modulate adrenergic pathways.
- Synthetic Accessibility : The complexity of the diphenylindole group may pose synthetic challenges compared to simpler analogs (e.g., ), impacting scalability.
Biological Activity
1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is a complex organic compound with potential therapeutic applications. It features a piperazine ring, an indole moiety, and a propanol group, which contribute to its biological activity. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:
- Indole Synthesis : Utilizing Fischer indole synthesis with phenylhydrazine and ketones.
- Piperazine Introduction : Achieved through N-alkylation of piperazine with benzyl halides.
- Propanol Group Addition : Involves the reduction of ketones or aldehydes using reducing agents like sodium borohydride or lithium aluminum hydride.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Signal Transduction Modulation : The compound could modulate cellular signaling pathways, impacting various physiological processes.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains and fungi.
Anticancer Activity
Studies have demonstrated that derivatives containing the indole structure can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions of the compound with cancer cell lines are an area of ongoing research.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : A study on a related piperazine derivative demonstrated significant inhibition of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) value as low as 11.53 μM .
- Case Study 2 : Research on indole derivatives indicated that they could effectively inhibit viral replication in vitro, suggesting potential applications in antiviral therapy .
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how are key reaction parameters optimized?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the piperazine and indole moieties followed by coupling via a propan-2-ol linker. Key steps include:
- Nucleophilic substitution for benzyl-piperazine formation (controlled pH and temperature to avoid side reactions) .
- Microwave-assisted synthesis to enhance reaction efficiency and reduce time, as seen in structurally related piperazine-indole hybrids .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization parameters: - Temperature : Maintained at 60–80°C during coupling to prevent decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Essential techniques include:
- NMR spectroscopy : H and C NMR validate the benzyl-piperazine and indole substituents, with aromatic protons observed at δ 6.8–7.5 ppm and piperazine signals at δ 2.5–3.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 510.3) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous piperazine derivatives .
Advanced: How can researchers design experiments to investigate CNS target interactions?
- Target selection : Prioritize receptors common to piperazine-indole hybrids, such as serotonin (5-HT) or dopamine D receptors, based on structural analogs like Avishot/Flivas .
- Assay design :
- Radioligand binding assays : Measure competitive displacement using H-labeled ligands (e.g., H-ketanserin for 5-HT) .
- Functional assays : Use cAMP or calcium flux assays to assess G protein-coupled receptor (GPCR) activity .
- In silico docking : Predict binding modes using software like AutoDock Vina, focusing on the indole and benzyl-piperazine motifs .
Advanced: How should conflicting data on receptor binding affinities be resolved?
Discrepancies may arise from assay conditions or receptor isoforms. Mitigation strategies:
- Orthogonal validation : Combine radioligand binding with functional assays (e.g., GTPγS binding) .
- Standardized protocols : Use uniform buffer systems (e.g., Tris-HCl at pH 7.4) and cell lines (e.g., HEK293 expressing human receptors) .
- Comparative analysis : Benchmark against reference compounds with well-characterized affinities (e.g., risperidone for D receptors) .
Basic: What are the primary pharmacological targets associated with this compound?
- GPCRs : Serotonin (5-HT), dopamine (D), and adrenergic receptors due to structural similarity to arylpiperazine derivatives .
- Enzymes : Monoamine oxidases (MAOs) or cytochrome P450 isoforms, inferred from indole moiety interactions .
- Ion channels : Voltage-gated calcium channels, as observed in related indole-piperazine hybrids .
Advanced: What SAR strategies enhance target binding affinity?
- Piperazine modification : Introduce electron-withdrawing groups (e.g., -CF) to improve receptor selectivity .
- Indole substitution : Replace 5-methyl with halogen atoms (e.g., Cl) to enhance hydrophobic interactions .
- Linker optimization : Shorten the propan-2-ol chain to reduce conformational flexibility and increase potency .
- Data-driven design : Use QSAR models to predict bioactivity based on substituent electronic parameters (e.g., Hammett constants) .
Advanced: How are stability issues addressed during pharmacological testing?
- In vitro stability :
- pH adjustment : Use buffers (pH 7.4) to mimic physiological conditions and prevent hydrolysis .
- Light protection : Shield from UV exposure to avoid indole ring degradation .
- In vivo stability :
- Prodrug design : Introduce ester groups at the propan-2-ol hydroxyl to enhance metabolic stability .
- Plasma protein binding assays : Measure compound stability in serum using LC-MS/MS .
Advanced: What computational tools are used to predict metabolic pathways?
- Software : Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., piperazine N-dealkylation or indole hydroxylation) .
- Density Functional Theory (DFT) : Calculate activation energies for metabolic reactions, focusing on CYP3A4-mediated oxidation .
Basic: What are the key physicochemical properties influencing bioavailability?
- LogP : ~3.5 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Topological Polar Surface Area (TPSA) : ~50 Ų, balancing membrane permeability and solubility .
- pKa : Piperazine nitrogen pKa ~7.5, ensuring partial ionization at physiological pH .
Advanced: How can researchers validate off-target effects in complex biological systems?
- Proteome-wide profiling : Use affinity purification mass spectrometry (AP-MS) to identify unintended protein interactions .
- Transcriptomics : RNA-seq analysis of treated cells to detect pathway-level changes (e.g., neuroinflammation markers) .
- CRISPR screening : Knockout candidate off-target receptors (e.g., histamine H) to assess functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
